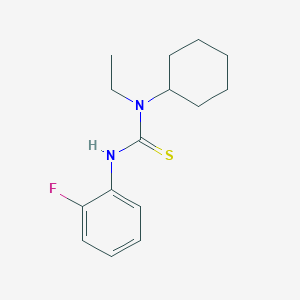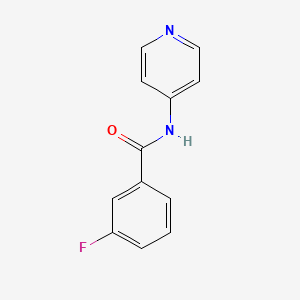![molecular formula C15H10Cl2N2O2 B5567454 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as DPX-E9636, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. This compound belongs to the class of oxadiazoles, which are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities.
科学的研究の応用
Anticancer and Antidiabetic Applications
- Anticancer and Antidiabetic Properties: A study by (Shankara et al., 2022) investigated derivatives of 1,3,4-oxadiazoles for their potential as anticancer and antidiabetic agents. The study synthesized a series of new derivatives and explored their biological activities. These compounds exhibited significant anticancer and antidiabetic effects, indicating the potential of 5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole derivatives in these areas.
Antioxidant Properties
- Antioxidant Activity: Research by (Shehzadi et al., 2018) highlighted the antioxidant potential of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This compound demonstrated significant antioxidant activity in various assays, suggesting its potential in abrogating oxidation and inducing endogenous defence systems.
Corrosion Inhibition
- Corrosion and Biocorrosion Control: (Rochdi et al., 2014) investigated the use of 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole derivatives for controlling corrosion and biocorrosion in brass in simulated cooling water. The study found these compounds to be effective inhibitors, indicating their potential application in industrial settings to protect against corrosion.
Antimicrobial Applications
- Antimicrobial Evaluation: A study by (JagadeeshPrasad et al., 2015) explored the synthesis of new Mannich bases bearing 1,3,4-oxadiazoline ring systems. These compounds were evaluated for their antimicrobial activities, revealing promising results against various microbial strains.
Antibacterial Activity
- Antibacterial Properties: In research by (Parameshwar et al., 2017), novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. This study indicates the potential of such compounds in the development of new antibacterial agents.
Antifungal Evaluation
- Antifungal Activity: A paper by (Nimbalkar et al., 2016) focused on the synthesis and antifungal evaluation of 1,3,4-oxadiazole derivatives. The study demonstrated the potential of these compounds as antifungal agents, with promising activity against various pathogenic fungal strains.
Cytotoxicity and Molecular Docking Studies
- Cytotoxicity and Tubulin Inhibition: Research by (Ahsan et al., 2017) synthesized new series of 1,3,4-oxadiazoles and evaluated their cytotoxicity. The study highlighted their potential as tubulin inhibitors, contributing to their cytotoxic effects, making them candidates for cancer treatment research.
Stability and Chromatographic Determination
- Stability Analysis: A study by (Shehzadi et al., 2018) developed a chromatographic method to determine the stability of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. This research contributes to understanding the compound's stability under various conditions, important for its practical applications.
特性
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-7-13(12(17)8-11)20-9-14-18-15(19-21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODOWWJAYQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)
![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)
![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
